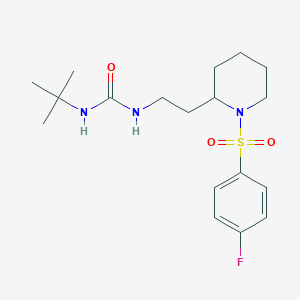
1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as TFEU and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Cyclodextrin Complexation and Self-assembly of Molecular Devices
Cyclodextrin complexation studies involving similar urea-linked structures have shown potential for creating self-assembling molecular devices. These studies, focusing on the interaction between cyclodextrin components and various stilbene derivatives, reveal that the structural modifications, such as the inclusion of sulfonyl and urea functionalities, can significantly impact the formation and behavior of binary and ternary complexes. These complexes are capable of undergoing photoisomerization, which is a key characteristic for developing molecular switches and devices. The research indicates that by manipulating the molecular structure, including components like sulfonyl and urea groups, it's possible to design and synthesize molecules with tailored properties for applications in molecular electronics and photonics (Lock et al., 2004).
Chemical Protection and Synthesis Techniques
In the realm of synthetic chemistry, specific sulfonyl and urea functionalities are crucial for protecting groups and synthetic intermediates. For instance, derivatives of S-9-fluorenylmethyl-L-cysteine have been studied for their potential in blocking sulfhydryl functions, with the S-Fm group demonstrating resistance to acids and catalytic hydrogenation. Such chemical properties make it valuable for synthesizing cysteinyl peptides and other complex molecules, highlighting the importance of tert-butyl and sulfonyl groups in facilitating chemical reactions and protecting vulnerable functional groups during synthesis processes (Bodanszky & Bednarek, 2009).
Fluorination Reagents and Chemical Modifications
The synthesis and application of novel fluorination reagents underscore the versatility of sulfonyl-containing compounds. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. Its ability to efficiently convert various functional groups into fluorinated counterparts demonstrates the potential of sulfonylurea derivatives in facilitating complex fluorination reactions, which are essential in the development of pharmaceuticals, agrochemicals, and materials science (Umemoto et al., 2010).
Propiedades
IUPAC Name |
1-tert-butyl-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28FN3O3S/c1-18(2,3)21-17(23)20-12-11-15-6-4-5-13-22(15)26(24,25)16-9-7-14(19)8-10-16/h7-10,15H,4-6,11-13H2,1-3H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPNAORGUSYURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2680014.png)
![1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2680015.png)

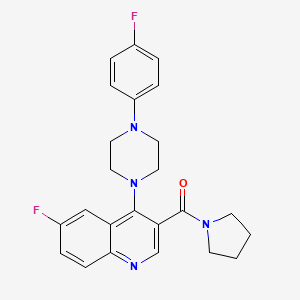
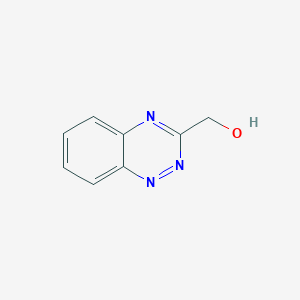
![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)
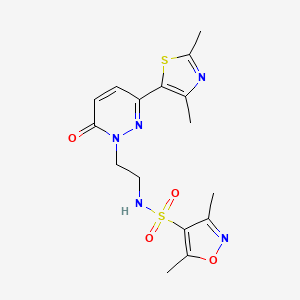
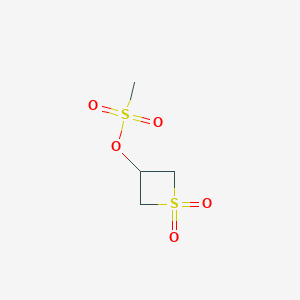
![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)


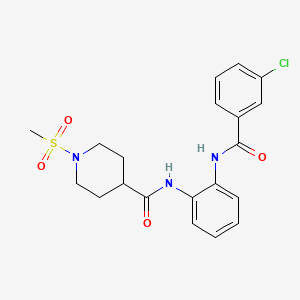
![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)